4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid
Description
4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid is a diarylethene derivative featuring two thiophene rings bridged by a cyclopentene moiety. Each thiophene ring is substituted with a carboxylic acid group at the 5-position and a methyl group at the 2-position, conferring distinct electronic and steric properties. This compound is structurally related to photochromic molecules, where the cyclopentene bridge enables reversible photoisomerization between open and closed forms . Its carboxylic acid substituents enhance hydrophilicity, making it suitable for biological applications such as photoswitchable peptide inhibitors or supramolecular gelators .
Properties
IUPAC Name |
4-[2-(5-carboxy-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S2/c1-8-12(6-14(22-8)16(18)19)10-4-3-5-11(10)13-7-15(17(20)21)23-9(13)2/h6-7H,3-5H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIJCCQDBMTISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)C2=C(CCC2)C3=C(SC(=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(5-carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid is a member of the thiophene family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is . It features a cyclopentene ring linked to two thiophene moieties, one of which contains a carboxylic acid group. This structural arrangement is crucial for its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H16O4S2 |
| Molecular Weight | 344.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Pharmacological Properties
- Antioxidant Activity : Thiophene derivatives have been reported to exhibit significant antioxidant properties. The compound under consideration has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that compounds similar to this thiophene derivative can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
Study 1: Antioxidant and Anti-inflammatory Effects
A study investigated the effects of thiophene derivatives on oxidative stress and inflammation in diabetic models. The results demonstrated that these compounds significantly reduced levels of malondialdehyde (MDA) and increased glutathione (GSH) levels, indicating enhanced antioxidant capacity. Additionally, inflammatory markers such as TNF-α and IL-6 were reduced upon treatment with the compound, suggesting a dual action against oxidative stress and inflammation .
Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of thiophene derivatives, the compound was tested against Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |
| Antimicrobial | Effective against S. aureus |
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Antioxidant Mechanism : The presence of thiophene rings may facilitate electron donation, thus neutralizing free radicals.
- Anti-inflammatory Mechanism : The compound may inhibit signaling pathways involved in the inflammatory response, such as NF-kB activation.
- Antimicrobial Mechanism : The structural features may interfere with bacterial cell wall synthesis or function.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the development of more complex molecules. For instance:
- Reactions with Electrophiles : The carboxylic acid group can participate in nucleophilic acyl substitution reactions, facilitating the formation of esters and amides.
- Cross-Coupling Reactions : The thiophene moieties can be employed in cross-coupling reactions such as Suzuki or Heck reactions, leading to the synthesis of conjugated systems that exhibit enhanced electronic properties.
Materials Science
Due to its unique electronic properties, this compound is being investigated for applications in materials science:
- Organic Electronics : The compound's thiophene units contribute to its conductivity, making it a candidate for organic semiconductors and photovoltaic materials.
- Dyes and Pigments : Its vibrant color properties can be exploited in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).
Medicinal Chemistry
Research has indicated potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, prompting further investigation into its mechanism of action.
- Anti-inflammatory Properties : The presence of the carboxylic acid functional group may contribute to anti-inflammatory effects, which are currently being explored in preclinical models.
Case Study 1: Synthesis of Thiophene Derivatives
A study demonstrated the synthesis of various thiophene derivatives using 4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid as a precursor. The derivatives exhibited promising electronic properties suitable for organic photovoltaic applications.
Case Study 2: Biological Evaluation
In vitro assays were conducted to evaluate the anticancer activity of synthesized derivatives based on this compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the thiophene structure could enhance therapeutic efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in substituents on the thiophene rings and cyclopentene bridge. Key comparisons include:
Functional Group Impact :
- Carboxylic Acids : Increase water solubility and enable conjugation via amide bonds (e.g., peptide coupling) .
- Chloro/Aldehyde Groups : Enhance electrophilicity for nucleophilic reactions but reduce solubility .
- Protective Groups (e.g., Fmoc, tert-butoxycarbonyl) : Facilitate stepwise synthesis in peptide design .
Photochromic Behavior
The target compound’s photochromism arises from the cyclopentene bridge, allowing reversible ring-opening/closure under UV/visible light. Compared to analogues with hexafluorocyclopentene bridges (e.g., Cl-C5HT-PSAc), the non-fluorinated bridge in the target compound exhibits slower thermal relaxation but reduced fatigue resistance .
Research Findings
- Biological Compatibility : The carboxylic acid groups enable conjugation to biomolecules, as demonstrated in photoswitchable serine protease inhibitors .
- Material Science: Analogues with ethanethioate groups exhibit enhanced stability in gold nanoparticle hybrids for optoelectronic applications .
- Limitations : The target compound’s photochromic efficiency is lower than fluorinated derivatives (e.g., Cl-C5HT-PSAc ) due to reduced electronic conjugation .
Q & A
Basic: What established synthetic routes are available for this compound, and what reaction parameters critically influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with thiophene precursors. Key steps include:
- Cyclopentenyl linkage formation : Use of Heck coupling or Diels-Alder reactions to attach the cyclopentene moiety to the thiophene core. For example, highlights refluxing thiophene derivatives with phenacyl bromide in ethanol for 3 hours to form intermediates .
- Carboxylic acid functionalization : Hydrolysis of ester-protected groups under acidic or basic conditions. and describe using sodium ethoxide in ethanol for deprotection .
- Optimization parameters : Temperature (reflux conditions), solvent polarity (dioxane for crystallization), and catalyst selection (e.g., palladium for cross-coupling).
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
DFT calculations can model:
- HOMO-LUMO gaps : To assess charge-transfer potential, critical for photochemical applications.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions.
- Transition state analysis : Optimize synthetic pathways by simulating reaction barriers. references quantum-chemical calculations to validate synthetic intermediates .
Basic: What spectroscopic techniques effectively characterize this compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms cyclopentenyl-thiophene connectivity.
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., uses MS for intermediate characterization) .
- HPLC : Quantifies purity; emphasizes recrystallization from acetic acid to achieve >95% purity .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., RAW264.7 macrophages for anti-inflammatory screening, as in ) .
- Control variables : pH, solvent (DMSO concentration), and exposure time. notes discrepancies in IC50 values due to varying COX-2 assay protocols .
- Meta-analysis : Compare datasets using statistical tools (ANOVA) to identify outlier studies.
Basic: What in vitro assays are recommended for initial anti-inflammatory activity screening?
Methodological Answer:
- COX-2 inhibition assay : Measure IC50 via ELISA ( uses this to evaluate thiophene derivatives) .
- Nitric oxide (NO) production : Test inhibition in LPS-stimulated macrophages ( reports 40–60% NO reduction at 10 μM) .
Advanced: Designing SAR studies to identify critical bioactive substituents
Methodological Answer:
- Synthesize analogs : Modify substituents (e.g., methyl, carboxyl groups) systematically. synthesizes 4,5-diarylthiophene derivatives to assess substituent effects .
- Bioactivity clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, steric bulk) with activity.
Basic: Identifying and quantifying common synthetic impurities
Methodological Answer:
- Byproduct detection : Use LC-MS to identify unreacted intermediates (e.g., detects phenacyl bromide residues via retention time matching) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ( uses acetic acid for crystallization) .
Advanced: Assessing metabolic stability and pharmacokinetics
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life.
- Plasma protein binding : Use equilibrium dialysis ( ’s environmental fate framework can guide long-term stability protocols) .
Basic: Evaluating thermal stability under storage conditions
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperature.
- Accelerated aging studies : Store at 40°C/75% RH for 6 months; monitor via HPLC (’s safety data for simpler thiophenes suggests sensitivity to moisture) .
Advanced: Studying environmental fate and ecotoxicology
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
